
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, commonly known as CCT018159, is a small molecule compound that has been extensively researched for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
CCT018159 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been evaluated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of CCT018159 is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT018159 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDAC inhibition in various biological processes. However, there are also some limitations to using CCT018159 in lab experiments. It has relatively low potency compared to other HDAC inhibitors, which can make it less effective in some applications. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental systems.
Direcciones Futuras
There are several future directions for research on CCT018159. One area of interest is the development of more potent analogs of CCT018159 that can be used in cancer therapy. Another area of interest is the evaluation of CCT018159 in combination with other anti-cancer agents, as well as in combination with radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of CCT018159 and its effects on gene expression and cellular signaling pathways.
Métodos De Síntesis
CCT018159 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)benzoyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate, which is cyclized to form the final product, CCT018159.
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-6-2-1-5-13(14)17-9-10-22(11-12-24-17)18(23)21-16-8-4-3-7-15(16)20/h1-8,17H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFYVBQDBRCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

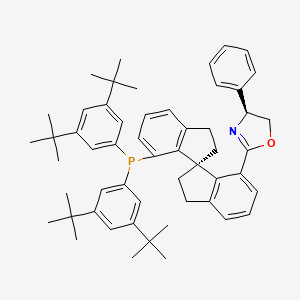
![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
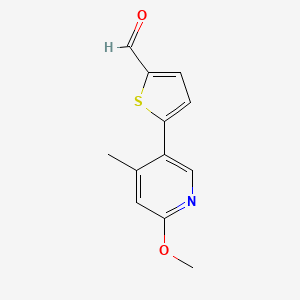
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
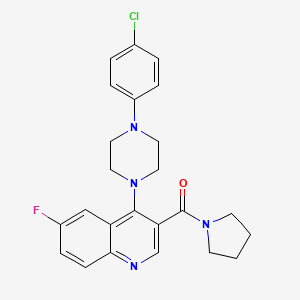
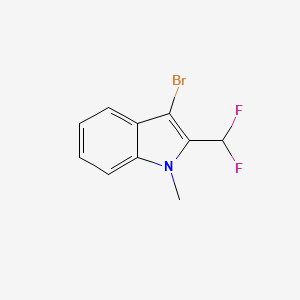
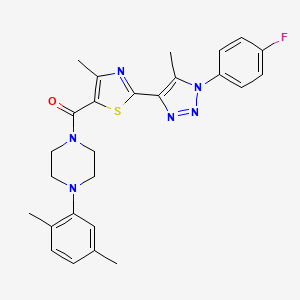
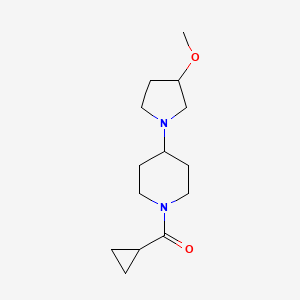
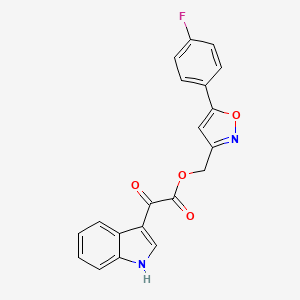

![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)